
2-(2-Butenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Butenyl)phenol, also known as Eugenol, is a naturally occurring compound found in various plants such as cloves, cinnamon, and bay leaves. It has been used in traditional medicine for centuries due to its analgesic, anti-inflammatory, and antimicrobial properties. In recent years, 2-(2-Butenyl)phenol has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.
作用機序
The mechanism of action of 2-(2-Butenyl)phenol is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in pain, inflammation, and microbial growth. It also has antioxidant properties, which help to protect cells from oxidative damage.
生化学的および生理学的効果
2-(2-Butenyl)phenol has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
The advantages of using 2-(2-Butenyl)phenol in lab experiments include its natural origin, low toxicity, and broad-spectrum activity. It is also relatively easy to obtain and can be synthesized from readily available materials. However, its limitations include its instability in certain conditions, such as high temperature and pH, and its potential to interfere with the activity of other compounds in the experiment.
将来の方向性
There are several future directions for research on 2-(2-Butenyl)phenol. One area of interest is its potential applications in cancer treatment. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. Another area of interest is its potential use as a natural food preservative. It has been shown to have antimicrobial activity against various foodborne pathogens, such as Salmonella and E. coli. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
2-(2-Butenyl)phenol can be synthesized from eugenol-rich essential oils extracted from plants such as cloves, cinnamon, and bay leaves. The extraction process involves steam distillation, followed by separation and purification of the essential oil. The eugenol-rich essential oil can then be converted to 2-(2-Butenyl)phenol through various chemical reactions such as oxidation, reduction, and methylation.
科学的研究の応用
2-(2-Butenyl)phenol has been extensively studied for its potential applications in medicine, agriculture, and food industry. In medicine, it has shown promising results as an analgesic, anti-inflammatory, and antimicrobial agent. It has been used in the treatment of various conditions such as dental pain, arthritis, and bacterial infections. In agriculture, it has been used as a natural pesticide and insect repellent. In the food industry, it has been used as a flavoring agent and preservative.
特性
CAS番号 |
18448-88-9 |
|---|---|
製品名 |
2-(2-Butenyl)phenol |
分子式 |
C10H12O |
分子量 |
148.2 g/mol |
IUPAC名 |
2-[(E)-but-2-enyl]phenol |
InChI |
InChI=1S/C10H12O/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8,11H,6H2,1H3/b3-2+ |
InChIキー |
VOYINLLVQMIKBT-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/CC1=CC=CC=C1O |
SMILES |
CC=CCC1=CC=CC=C1O |
正規SMILES |
CC=CCC1=CC=CC=C1O |
同義語 |
Nsc19677 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



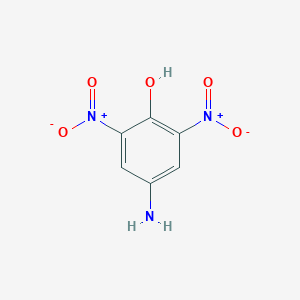
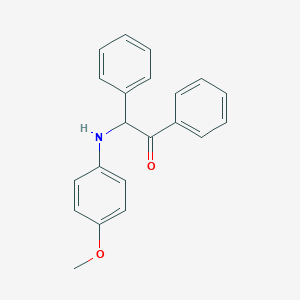
![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)
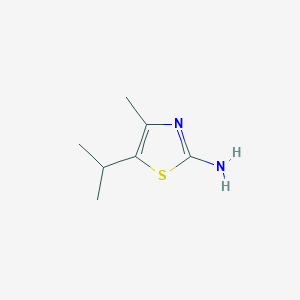
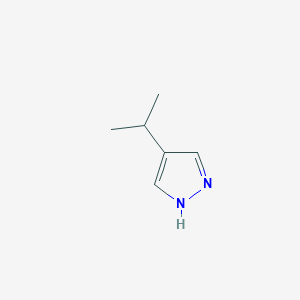
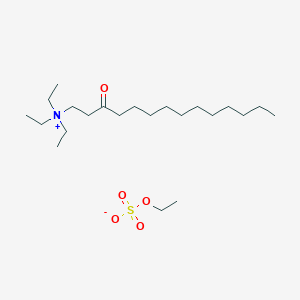
![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)
![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)
![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)
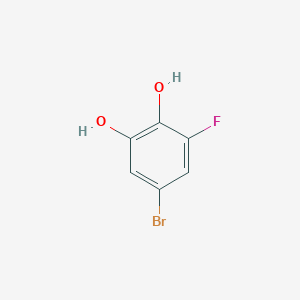
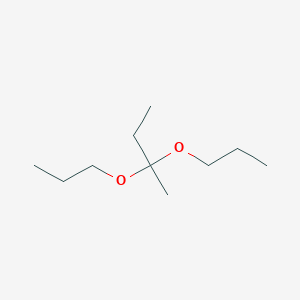
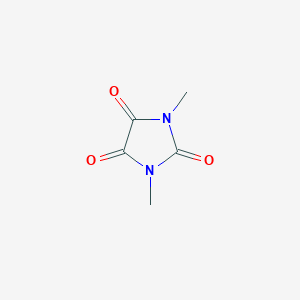
![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)